molecular formula C11H17NO3 B6258137 tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers CAS No. 1824143-05-6

tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers

Cat. No.: B6258137
CAS No.: 1824143-05-6
M. Wt: 211.26 g/mol
InChI Key: YZWIMFNIJSUNNF-UHFFFAOYSA-N
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Description

tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers: is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}methylcarbamate: This compound has a similar bicyclic structure but differs in the position and nature of the substituents.

    tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another related compound with a different heteroatom in the bicyclic ring.

Uniqueness

The uniqueness of tert-butyl N-{3-oxobicyclo[310]hexan-6-yl}carbamate lies in its specific structural features, which confer distinct reactivity and biological activity

Properties

CAS No.

1824143-05-6

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-(3-oxo-6-bicyclo[3.1.0]hexanyl)carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-7-4-6(13)5-8(7)9/h7-9H,4-5H2,1-3H3,(H,12,14)

InChI Key

YZWIMFNIJSUNNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CC(=O)C2

Purity

95

Origin of Product

United States

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